12-Bromododec-1-ene
CAS No.: 99828-63-4
Cat. No.: VC3732892
Molecular Formula: C12H23B
Molecular Weight: 247.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99828-63-4 |
|---|---|
| Molecular Formula | C12H23B |
| Molecular Weight | 247.21 g/mol |
| IUPAC Name | 12-bromododec-1-ene |
| Standard InChI | InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-12H2 |
| Standard InChI Key | ZIGYFXNWSWECFA-UHFFFAOYSA-N |
| SMILES | C=CCCCCCCCCCCBr |
| Canonical SMILES | C=CCCCCCCCCCCBr |
Introduction
Physical and Chemical Properties
Understanding the physical and chemical properties of 12-Bromododec-1-ene is essential for its effective utilization in research and industrial applications. Table 1 summarizes the key physicochemical characteristics of this compound.
Table 1: Physical and Chemical Properties of 12-Bromododec-1-ene
| Property | Value |
|---|---|
| CAS Number | 99828-63-4 |
| Synonyms | 1-Dodecene,12-bromo-; dodec-11-ene bromide |
| Molecular Formula | C12H23Br |
| Molecular Weight | 247.21 g/mol |
| Density | 1.052±0.06 g/cm³ (Predicted) |
| Boiling Point | 270.2±9.0 °C (Predicted) |
| IUPAC Name | 12-bromododec-1-ene |
| Standard InChI | InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-12H2 |
| Storage Condition | 2-8°C |
The compound's chemical structure features a terminal double bond between C1-C2 positions and a bromine atom at the C12 position . This configuration gives rise to its characteristic reactivity profile, allowing for nucleophilic substitution reactions at the bromine end and addition or cross-coupling reactions at the alkene terminus.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 12-Bromododec-1-ene, each with specific advantages depending on the available starting materials and desired scale.
Bromination of 11-en-1-ol
One of the most straightforward methods for preparing 12-Bromododec-1-ene involves the one-step bromination of 11-en-1-ol. This approach offers an efficient pathway to the target compound with good yields .
Procedure:
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Add 2 mol of 11-en-1-alcohol to a reactor containing 2 mol carbon tetrabromide and 1200 ml dibromomethane
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Cool the reactor to 0°C
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Slowly add 2 mol triphenylphosphorus
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Stir at 0°C for 45 minutes
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Continue stirring at room temperature for 2 hours
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After reaction completion, separate the product and remove the solvent to obtain 12-bromododec-1-ene
This method leverages the selective bromination of the alcohol group while preserving the terminal alkene functionality.
E2 Elimination of 1,12-Dibromododecane
An alternative synthetic route involves an E2 type elimination reaction of 1,12-dibromododecane. This approach has been documented in research focused on materials science applications .
Procedure:
As described in the literature:
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1,12-Dibromododecane (1 equiv., 4.00 g, 12.26 mmol) is added to 121 mL of anhydrous THF under inert atmosphere
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The reaction involves an E2 elimination process
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The procedure yields 12-bromododec-1-ene in approximately 49% yield
This method is particularly useful when 1,12-dibromododecane is more readily available than 11-en-1-ol as a starting material.
Applications
12-Bromododec-1-ene finds utility across various industries and research fields due to its versatile nature as a chemical intermediate.
Pharmaceutical Synthesis
The compound serves as a key building block in pharmaceutical synthesis, where it is utilized in the creation of compounds with diverse biological activities. Its role in drug discovery and development is significant, as it enables the construction of complex molecular scaffolds through selective functionalization of either the alkene or bromine-bearing carbon .
The pharmaceutical industry's continual expansion, driven by advances in healthcare and increasing global population, provides a favorable market environment for this compound and its derivatives.
Agrochemical Production
In agrochemical manufacturing, 12-Bromododec-1-ene functions as an important intermediate for synthesizing active ingredients and formulation components. The compound's reactivity profile makes it suitable for developing structures with specific biological activities targeting agricultural applications.
Specialty Chemicals
12-Bromododec-1-ene contributes to the production of specialty chemicals where precise structural features and properties are required. Its well-defined reactivity allows for the development of specialized products with tailored characteristics for specific industrial applications.
Materials Science Applications
Recent research has expanded the application scope of 12-Bromododec-1-ene to include materials science, particularly in the field of nanocrystal engineering. The compound has been utilized in the synthesis of zwitterionic sulfobetaine ligands, specifically 4-(dodec-11-en-1-yldimethylammonio)butane-1-sulfonate (ASDC12), which influence the morphological properties of CsPbBr3 nanocrystals .
This application demonstrates the compound's utility beyond traditional chemical synthesis, highlighting its potential in advanced materials development.
Research and Development
Ongoing research continues to explore new applications and synthetic methodologies involving 12-Bromododec-1-ene.
Patent Landscape
Patents related to 12-Bromododec-1-ene cover its chemical structure and various applications, particularly in pharmaceutical and agrochemical production. The compound's versatility in synthesis processes makes it a subject of interest in patent filings related to the development of novel chemical entities.
Nanocrystal Morphology Control
A significant research direction involves using 12-Bromododec-1-ene-derived surfactants for controlling the morphology of perovskite nanocrystals. Studies have demonstrated that surfactant tail length and structure can significantly influence nanocrystal shape and properties .
In this context, 12-Bromododec-1-ene serves as a precursor for synthesizing surfactants with specific alkyl chain lengths and terminal functionalities. These surfactants can then be employed to modulate the properties of nanomaterials for optoelectronic applications.
Spectroscopic Characterization
Comprehensive spectroscopic data have been reported for 12-Bromododec-1-ene and its derivatives, providing valuable reference information for researchers. The available data includes:
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1H NMR spectra
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13C NMR spectra
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Infrared (IR) spectroscopy data
These spectroscopic characterizations facilitate identification and quality assessment of the compound during synthesis and application development.
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